3,4,6-Trichloro-1H-indazole
Overview
Description
3,4,6-Trichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of three chlorine atoms at positions 3, 4, and 6 on the benzene ring makes this compound a unique derivative with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 3,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and purification methods is also critical to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation can produce indazole N-oxides.
Scientific Research Applications
3,4,6-Trichloro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The presence of chlorine atoms enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without chlorine substitutions.
3,5-Dichloro-1H-indazole: A similar compound with chlorine atoms at positions 3 and 5.
4,6-Dichloro-1H-indazole: A compound with chlorine atoms at positions 4 and 6.
Uniqueness
3,4,6-Trichloro-1H-indazole is unique due to the specific pattern of chlorine substitutions, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and potency, such as targeted drug design and advanced material synthesis .
Properties
IUPAC Name |
3,4,6-trichloro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLYHDMPAHQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646387 | |
Record name | 3,4,6-Trichloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-45-2 | |
Record name | 3,4,6-Trichloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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